molecular formula C13H26N2O6S B216546 N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea CAS No. 100551-69-7

N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea

Cat. No. B216546
CAS RN: 100551-69-7
M. Wt: 338.42 g/mol
InChI Key: ANSCRDYCKKUPII-HJQYOEGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea, also known as DRPT, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiourea derivative of ribose and has been synthesized and studied extensively for its biological and chemical properties. In

Mechanism of Action

N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea is believed to inhibit the activity of ribonucleotide reductase by binding to the enzyme's active site and blocking the conversion of ribonucleotides to deoxyribonucleotides. This leads to a decrease in the availability of deoxyribonucleotides, which are essential for DNA synthesis and cell proliferation. The anti-inflammatory and analgesic effects of N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects:
N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of ribonucleotide reductase. In vivo studies have shown that N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has several advantages for lab experiments, including its low toxicity, good solubility in water and organic solvents, and ease of synthesis. However, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea is relatively unstable under acidic conditions and can undergo hydrolysis or decomposition, which can limit its use in certain experiments. Additionally, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has a short half-life in vivo, which can make it difficult to achieve therapeutic concentrations in animal models.

Future Directions

There are several future directions for N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea research, including the development of more stable analogs with improved pharmacokinetic properties, the identification of new targets for N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea inhibition, and the optimization of N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea formulations for specific applications. N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea-based metal complexes can also be explored for their potential applications in catalysis and sensing. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea, as well as its potential as a therapeutic agent for various diseases.
In conclusion, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea is a promising small molecule with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea as a therapeutic agent.

Synthesis Methods

N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea can be synthesized by reacting ribose with thiourea and 3,3-diethoxypropylamine in the presence of a catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate, which is then converted to N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea by further reaction with thiourea. The yield of N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant concentrations.

Scientific Research Applications

N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been studied for its potential applications in various fields, including biochemistry, pharmacology, and materials science. In biochemistry, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. This makes N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea a potential candidate for anticancer therapy. In pharmacology, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In materials science, N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and sensing.

properties

CAS RN

100551-69-7

Product Name

N-(D-Ribosyl)-N'-(3,3-diethoxypropyl)thiourea

Molecular Formula

C13H26N2O6S

Molecular Weight

338.42 g/mol

IUPAC Name

1-(3,3-diethoxypropyl)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]thiourea

InChI

InChI=1S/C13H26N2O6S/c1-3-19-9(20-4-2)5-6-14-13(22)15-12-11(18)10(17)8(7-16)21-12/h8-12,16-18H,3-7H2,1-2H3,(H2,14,15,22)/t8-,10-,11-,12-/m1/s1

InChI Key

ANSCRDYCKKUPII-HJQYOEGKSA-N

Isomeric SMILES

CCOC(CCNC(=S)N[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O)OCC

SMILES

CCOC(CCNC(=S)NC1C(C(C(O1)CO)O)O)OCC

Canonical SMILES

CCOC(CCNC(=S)NC1C(C(C(O1)CO)O)O)OCC

synonyms

1-(3,3-diethoxypropyl)-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl )oxolan-2-yl]thiourea

Origin of Product

United States

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